molecular formula C8H10O2 B13625876 (2-Cyclopropylfuran-3-yl)methanol

(2-Cyclopropylfuran-3-yl)methanol

Cat. No.: B13625876
M. Wt: 138.16 g/mol
InChI Key: WYPNXLFDGXTNEY-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Ring Systems in Heterocyclic Chemistry

The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.comnumberanalytics.com Its aromaticity, conferred by the delocalization of six π-electrons, renders it relatively stable, yet it is more reactive than its carbocyclic counterpart, benzene (B151609). numberanalytics.com Furans are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. scispace.comresearchgate.net

The furan nucleus serves as a versatile building block in organic synthesis, amenable to a wide range of chemical transformations. numberanalytics.com Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netutripoli.edu.ly The oxygen heteroatom in the furan ring can influence molecular interactions and metabolic stability, making it a valuable component in drug design. numberanalytics.com Furthermore, furan derivatives are key intermediates in the synthesis of more complex heterocyclic systems. numberanalytics.com

Role of Cyclopropane (B1198618) Moieties in Chemical Structure and Reactivity

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain due to its 60° bond angles. wikipedia.orgwikipedia.org This strain endows cyclopropane derivatives with unique chemical reactivity, often resembling that of alkenes. wikipedia.org The carbon-carbon bonds in cyclopropane have a higher p-character than typical alkanes, leading to what is known as "bent bonds." wikipedia.org

In medicinal chemistry, the cyclopropyl (B3062369) group is often employed as a bioisostere for a double bond or a gem-dimethyl group. scispace.com This substitution can lead to improved metabolic stability, enhanced potency, and altered pharmacokinetic properties of a drug molecule. psu.eduacs.org The rigid, three-dimensional nature of the cyclopropane ring can also be used to lock a molecule into a specific conformation, which can be crucial for its interaction with a biological target. acs.org

Unique Synergies within Cyclopropyl-Substituted Furan Architectures

The juxtaposition of a furan ring and a cyclopropane moiety can lead to synergistic effects that are not merely the sum of their individual properties. The electron-rich nature of the furan ring can influence the reactivity of the adjacent cyclopropane, and conversely, the strained cyclopropyl group can impact the electronic properties and reactivity of the furan system.

Research has shown that the introduction of a cyclopropyl group onto a furan ring can be achieved through various synthetic methodologies, including cascade reactions. scispace.comnih.gov These hybrid structures can serve as valuable intermediates for the synthesis of more complex polycyclic compounds. scispace.com For instance, the modification of the furan ring in natural products with a cyclopropyl group has been shown to enhance insecticidal activity, suggesting that this combination can lead to improved biological properties. nih.gov

Overview of Current Research Landscape Pertaining to (2-Cyclopropylfuran-3-yl)methanol (B6193298) and Related Structures

While specific research on this compound is limited in publicly available literature, the broader field of cyclopropyl-substituted furans is an active area of investigation. Synthetic chemists are developing new methods for the efficient and stereoselective synthesis of these compounds. scispace.comnih.gov The primary focus of much of this research is on the creation of novel building blocks for medicinal chemistry and materials science.

The synthesis of related structures, such as (5-cyclopropylfuran-2-yl)methanol (B8019558) and other substituted cyclopropylfurans, has been reported in the context of creating libraries of compounds for biological screening. bldpharm.com The reduction of corresponding aldehydes is a common strategy to access such furfuryl alcohols. mdpi.com The study of analogous compounds, like (4-cyclopropylthiophen-3-yl)methanol, further highlights the interest in small, functionalized heterocycles bearing cyclopropyl groups. chemsrc.com The exploration of these related structures provides a foundation for understanding the potential properties and applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(2-cyclopropylfuran-3-yl)methanol

InChI

InChI=1S/C8H10O2/c9-5-7-3-4-10-8(7)6-1-2-6/h3-4,6,9H,1-2,5H2

InChI Key

WYPNXLFDGXTNEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CO2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cyclopropylfuran 3 Yl Methanol and Analogues

Strategies for Furan (B31954) Ring Construction with Precise Substitution Patterns

The synthesis of polysubstituted furans can be broadly categorized into two main approaches: the construction of the furan ring from acyclic precursors and the functionalization of a pre-existing furan ring. tandfonline.com Achieving specific substitution patterns, particularly at the 3- and 4-positions, presents a significant synthetic challenge as electrophilic substitution and lithiation of furan preferentially occur at the 2- and 5-positions.

Cyclization Reactions for Furan Core Formation

A variety of cyclization reactions have been developed to construct the furan core with control over the substitution pattern. These methods often involve the formation of a 1,4-dicarbonyl compound or its equivalent, which then undergoes cyclization and dehydration.

Cyclization MethodDescriptionKey Features
Paal-Knorr Synthesis Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.orgOne of the most fundamental and widely used methods for furan synthesis. organic-chemistry.orgwikipedia.org
Feist-Benary Furan Synthesis Reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. pharmaguideline.comProvides access to highly substituted furans.
Ring Expansion Alkynic oxiranes can undergo ring expansion to form furans in the presence of sulfuric acid and mercury sulfate. pharmaguideline.comOffers a route from readily available epoxides.
From Other Heterocycles Cycloaddition of oxazoles with acetylenic dienophiles via a Diels-Alder reaction results in furan formation with the loss of a nitrile. pharmaguideline.comUtilizes a pre-existing heterocyclic core.
Cascade Reactions and Tandem Processes for Furan Annulation

Cascade reactions, where a single event initiates a sequence of transformations, offer an efficient and atom-economical approach to complex molecules. rsc.org In the context of furan synthesis, tandem processes that combine multiple bond-forming events in a single pot have been developed to rapidly build the furan ring system. rsc.orgresearchgate.net

One such strategy involves the reaction of oligofurans linked by a rigid tether, which undergo tandem [4+2]/[4+2] cycloaddition reactions with high stereoselectivity. acs.org For instance, the reaction of bisfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds through a tandem pincer-mode cycloaddition. acs.org Similarly, oligofurans react with arynes in a domino-like tandem [4+2]/[4+2] cycloaddition. acs.org

Rhodium-catalyzed cascade annulation of 1,n-diynyl nitrones has been shown to produce 3,4-fused fully substituted furans with high diastereoselectivity and efficiency. researchgate.net Furthermore, iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones provides access to spirocyclic benzofuran (B130515)–furocoumarins. mdpi.com This reaction proceeds through a Michael addition, iodination, and intramolecular nucleophilic substitution sequence in a one-pot process. mdpi.com

Metal-Catalyzed Furan Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of furans, offering mild reaction conditions and high regioselectivity. tandfonline.comresearchgate.netthieme-connect.com Various metals, including palladium, copper, gold, and iron, have been employed to catalyze the formation of the furan ring. researchgate.netnih.govorganic-chemistry.org

Key Metal-Catalyzed Approaches:

Copper-Catalyzed Reactions: Copper catalysts have been utilized in various furan syntheses. For example, copper(I) iodide can catalyze the cycloisomerization of alkynyl ketones to furans. tandfonline.com This process involves an initial isomerization to an allenyl ketone, followed by cyclization. tandfonline.com Copper-catalyzed [4+1] cycloadditions between diazoacetates and α,β-acetylenic ketones also yield furans. tandfonline.com

Palladium-Catalyzed Reactions: Palladium catalysts are effective for various coupling and cyclization reactions leading to furans. nih.gov One-pot processes combining a Sonogashira reaction of 2-halophenols with alkynes, followed by O-heterocyclization, have been developed using palladium catalysts. nih.gov

Gold-Catalyzed Reactions: Gold catalysts, both homogeneous and heterogeneous, have been shown to be highly effective in furan synthesis. researchgate.netorganic-chemistry.org Gold nanoparticles supported on titanium dioxide can catalyze the cycloisomerization of conjugated allenones to furans under mild conditions. organic-chemistry.org Gold(I) catalysts can also promote the hydroamination or hydration of 1,3-diynes to form 2,5-disubstituted furans. organic-chemistry.org

Iron-Catalyzed Reactions: Iron, an earth-abundant and non-precious metal, has been used for the synthesis of benzofurans. nih.gov Iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by iron- or copper-catalyzed O-arylation, allows for the synthesis of various benzofuran analogues. nih.gov

A modular approach to synthesizing furans with up to four different substituents has been developed using a trans-carboboration strategy. d-nb.info This method involves the reaction of propargyl alcohols with a palladium/copper co-catalyst system to form trisubstituted furylboronic acid pinacol (B44631) esters, which can be further functionalized via Suzuki coupling. d-nb.info

Organocatalytic Approaches to Furan Derivatives

Organocatalysis provides a metal-free alternative for the synthesis of chiral and highly functionalized furan derivatives. acs.orgthieme-connect.comnih.gov These methods often utilize small organic molecules as catalysts to promote reactions with high stereoselectivity.

An enantioselective methodology for the synthesis of electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furans has been demonstrated using an organocatalytic one-pot reaction cascade. acs.org This process involves the epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a Feist-Bénary reaction with various 1,3-dicarbonyl compounds. acs.org

Clark and co-workers have reported an organocatalytic method mediated by a thioether, where ynenones with electron-withdrawing groups cyclize in the presence of a nucleophile to form functionalized furans. thieme-connect.com This methodology has been extended to incorporate the nucleophile into the ynenone substrate, leading to the formation of furanyl-substituted cyclic ethers in a single step. thieme-connect.com Jørgensen and colleagues have developed a novel reaction that provides chiral furan derivatives through the aminocatalytic activation of aldehydes for reaction with alkynyl-substituted enones. nih.gov

Approaches for Regioselective Substitution of Pre-formed Furans

Functionalizing a pre-existing furan ring is another key strategy for accessing substituted furans. tandfonline.com However, controlling the regioselectivity of these substitutions can be challenging due to the inherent reactivity of the furan ring.

Challenges and Strategies:

Preferential Substitution: Electrophilic aromatic substitution and lithiation of furan occur preferentially at the α-positions (C2 and C5).

Blocking Groups: To direct substitution to the β-positions (C3 and C4), blocking groups are often employed. Organosilyl groups have proven particularly useful as they are easily introduced and removed and can be replaced by electrophiles via ipso-substitution. The size of the silyl (B83357) group can also influence the regioselectivity of subsequent reactions.

Directed Ortho Metalation (DoM): This strategy involves the use of a directing group to guide deprotonation to an adjacent position, allowing for subsequent functionalization.

Halogen Dance Reaction: This reaction involves the base-induced isomerization of halofurans, which can be used to access different regioisomers.

A recently reported method for the synthesis of 3- or 4-substituted furans utilizes 7-oxanorbornadienes as intermediates. us.es An inverse-electron-demand Diels-Alder (iEDDA) reaction between a substituted heteronorbornadiene and an electron-poor tetrazine, followed by spontaneous fragmentation, yields the β-substituted furan. us.es

Methodologies for Stereoselective Cyclopropyl (B3062369) Group Introduction

The introduction of a cyclopropyl group with control over its stereochemistry is a critical aspect of synthesizing compounds like (2-Cyclopropylfuran-3-yl)methanol (B6193298). Several powerful methods have been developed for the stereoselective formation of cyclopropane (B1198618) rings.

One of the most prominent methods is the Simmons-Smith cyclopropanation . acs.org This reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. acs.org The reaction is known to be directed by hydroxyl groups, which allows for diastereoselective cyclopropanation of allylic alcohols. acs.orgunl.pt Modifications of the original procedure, such as the use of diethylzinc (B1219324) and diiodomethane (Furukawa's reagent), have expanded the scope and utility of this reaction. acs.orgunl.pt

Key Stereoselective Cyclopropanation Methods:

MethodDescriptionKey Features
Simmons-Smith Reaction Reaction of an alkene with an organozinc carbenoid (e.g., IZnCH₂I). acs.orgHydroxyl-directed, allowing for high diastereoselectivity in the cyclopropanation of allylic alcohols. acs.orgunl.pt
Catalytic Asymmetric Cyclopropanation Transition metal-catalyzed decomposition of diazo compounds in the presence of a chiral ligand.Enables enantioselective synthesis of cyclopropanes.
Nucleophilic Addition-Ring Closure Michael addition of a nucleophile to an activated alkene followed by intramolecular ring closure. unl.ptProvides access to functionalized cyclopropanes.

Tandem reactions have also been employed for the enantio- and diastereoselective synthesis of cyclopropyl alcohols. acs.org One such approach involves the asymmetric alkyl addition to α,β-unsaturated aldehydes or asymmetric vinylation of aliphatic or aromatic aldehydes to generate allylic zinc alkoxide intermediates. acs.org Subsequent directed diastereoselective cyclopropanation of these intermediates yields the desired cyclopropyl alcohols with high stereoselectivity. acs.org

Carbene-Mediated Cyclopropanation of Furan Rings

The introduction of a cyclopropyl group onto a furan ring is a critical step in the synthesis of the target molecule. Carbene-mediated reactions are a powerful tool for this transformation.

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of olefins using diazo compounds as carbene precursors. wikipedia.orgresearchgate.net These reactions are known for their efficiency and stereospecificity. In the context of furan, the electron-rich diene system can readily participate in reactions with donor-acceptor carbenes generated from precursors like methyl phenyldiazoacetate. wikipedia.orgnih.gov The choice of rhodium catalyst can influence the regioselectivity of the cyclopropanation. nih.gov For instance, different rhodium(II) catalysts can direct the cyclopropanation to different positions on a [2.2]paracyclophane system, highlighting the catalyst's role in controlling the reaction outcome. nih.gov While direct rhodium-catalyzed cyclopropanation of furan itself can sometimes lead to 1,3-cycloadducts, the use of specific chiral rhodium(II) catalysts, such as Rh2(S-TCPTTL)4, has been shown to be highly efficient and selective for the cyclopropanation of furans, providing access to valuable cyclopropane building blocks. researchgate.net

Achieving the desired stereochemistry during cyclopropane ring formation is crucial for the synthesis of specific isomers of this compound. The stereoselectivity of cyclopropanation reactions can be influenced by several factors, including the choice of catalyst, the nature of the substrate, and the reaction conditions. nih.govrsc.org In rhodium-catalyzed reactions, the use of chiral ligands on the rhodium center can induce high levels of enantioselectivity. nih.govnih.gov For instance, the Rh2(S-p-PhTPCP)4-catalyzed reaction of monosubstituted paracyclophanes resulted in kinetic resolution with a selectivity factor of up to 20. nih.gov

Furthermore, the inherent stereochemistry of the starting material can direct the diastereoselectivity of the cyclopropanation. nih.gov For example, the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives provides the corresponding bicyclopropanes as a single diastereomer. nih.gov This highlights the potential for substrate-controlled diastereoselection in the synthesis of complex cyclopropane-containing molecules. Recent advancements have also explored electrochemical methods for diastereoselective cyclopropanation, offering a scalable and versatile approach. nih.govresearchgate.net

Table 1: Comparison of Catalysts in Rhodium(II)-Catalyzed Cyclopropanation

Catalyst Substrate Product(s) Selectivity/Yield Reference
Rh₂(OBz)₄ [2.2]Paracyclophane and aryldiazoacetates Cyclopropanated paracyclophanes Moderate yield (25-66%), regioselectivity from 2:1 to 8:1 nih.gov
Rh₂(S-p-PhTPCP)₄ Monosubstituted paracyclophanes Kinetically resolved products Selectivity factor up to 20 nih.gov
Rh₂(S-TPPTTL)₄ C₂ᵥ-symmetric disubstituted [2.2]paracyclophanes Desymmetrized cycloheptatriene-incorporated paracyclophanes 78-98% ee nih.gov
Rh₂(OAc)₄ Olefins and N-sulfonyl 1,2,3-triazoles Cyclopropanes High yield and diastereoselectivity nih.gov
Rh₂(S-TCPTTL)₄ Furans Cyclopropanated furans Up to 98% ee researchgate.net

Alternative Cyclopropanation Strategies on Furan-Containing Precursors

Beyond rhodium-catalyzed methods, other strategies for cyclopropanation have been developed. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanating alkenes. wikipedia.orgethz.ch Variations of this reaction using diethylzinc (Furukawa conditions) show high reactivity with electron-rich olefins like enol ethers, which are structurally related to furans. ethz.ch

Other alternative carbene precursors to the often hazardous diazo compounds include ylides, hydrazones, and gem-dihaloalkanes. researchgate.net The Corey-Chaykovsky reaction, for example, employs dimethylsulfoxonium methylide to convert enones into cyclopropanes. ethz.ch Metal-free approaches have also emerged, such as the one-pot synthesis of multisubstituted furans from α,β-alkenyl ketones and 3-chloro-3-phenyldiazirines, which proceeds through a cyclopropanation step. researchgate.net

Integration of the Hydroxymethyl Moiety at the C3 Position

Following the construction of the 2-cyclopropylfuran (B3052243) core, the next critical step is the introduction of a hydroxymethyl group at the C3 position.

Direct functionalization of the furan ring at the C3 position to introduce a hydroxymethyl group can be challenging. However, methods for the regioselective functionalization of 3-substituted furans are known. For instance, the hydroxymethyl group at the C3 position of furan has been shown to be a powerful directing group for palladium-catalyzed C-H arylation at the C2 position, leaving the C3-hydroxymethyl group intact. researchgate.net This suggests that a precursor with a different functional group at C3 could be used, which is later converted to the hydroxymethyl group.

A common strategy involves the lithiation of a 3-substituted furan. The lithiation of 3-furoic acid with lithium diisopropylamide (LDA) has been used to introduce substituents at the C2 position. scholaris.ca However, for the synthesis of this compound, a different approach is needed to functionalize the C3 position. One possibility is to start with a furan already substituted at the 3-position with a group that can be converted to a hydroxymethyl group.

A more common and reliable method for introducing the hydroxymethyl group at the C3 position involves the reduction of a corresponding carboxylic acid or ester. Starting with 2-cyclopropylfuran-3-carboxylic acid or its ester, a variety of reducing agents can be employed. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. scholaris.ca For example, 3-furoic acid can be reduced with LiAlH₄ to the corresponding alcohol. scholaris.ca

Alternatively, milder reducing agents can be used for the reduction of esters. Sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid like MgCl₂ or in a suitable solvent system can also effect this transformation. google.comgoogle.com For instance, a method for preparing 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol involves the reduction of the corresponding carboxylate with MgCl₂-KBH₄. google.com Another patented method describes the use of a diborane-THF solution, generated from sodium borohydride and hydrochloric acid, to reduce an ester to an alcohol. google.com

Table 2: Reduction of Furan-3-Carboxylic Acid/Ester to (Furan-3-yl)methanol

Starting Material Reducing Agent Product Reference
3-Furoic acid Lithium aluminium hydride (Furan-3-yl)methanol scholaris.ca
2-Cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate MgCl₂-KBH₄ 2-Cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol google.com
2-Cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylic acid ethyl ester Sodium borohydride, dehydrated alcohol, concentrated hydrochloric acid 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol google.com

Direct Hydroxymethylation Approaches

The introduction of a hydroxymethyl group onto a furan ring is a critical transformation for accessing a variety of functionalized derivatives. Direct hydroxymethylation of a pre-existing 2-cyclopropylfuran would be the most atom-economical route to this compound. While specific literature on the direct hydroxymethylation of 2-cyclopropylfuran is not abundant, general methodologies for the hydroxymethylation of furan and its derivatives provide a strong foundation for this approach.

One promising strategy involves the catalytic hydroxymethylation of furan compounds. Research has shown that biomass-derived furans, such as furfuryl alcohol, can be effectively hydroxymethylated to produce 2,5-bis(hydroxymethyl)furan (DHMF). researchgate.net This transformation is often achieved using a formaldehyde (B43269) source in the presence of a solid acid catalyst, such as Hβ zeolite. researchgate.net The reaction conditions, including the choice of solvent, play a crucial role in achieving high yields and selectivity. For instance, a mixture of formalin and 1,4-dioxane (B91453) has been shown to be an effective solvent system, where 1,4-dioxane can act as a catcher for formaldehyde hydrate, making it more accessible to the furan substrate and minimizing undesirable side reactions. researchgate.net

This methodology could be adapted for the synthesis of this compound. The electron-donating nature of the cyclopropyl group at the C2 position of the furan ring is expected to activate the ring towards electrophilic substitution, potentially directing the hydroxymethylation to the C5 or C3 position. Careful optimization of the catalyst and reaction conditions would be necessary to achieve regioselective hydroxymethylation at the desired C3 position.

A summary of catalysts and conditions for the hydroxymethylation of furan derivatives is presented in Table 1.

CatalystSubstrateReagentSolventTemperature (°C)Yield (%)Reference
Hβ ZeoliteFurfuryl AlcoholFormalin1,4-Dioxane6076.4 (DHMF) researchgate.net

Table 1: Catalytic Systems for the Hydroxymethylation of Furan Derivatives

Convergent and Divergent Synthetic Routes to this compound

In the absence of a direct and selective hydroxymethylation protocol, convergent and divergent synthetic strategies offer powerful alternatives for the construction of this compound.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments that are then combined in the final stages to form the target molecule. For this compound, a plausible convergent strategy would involve the coupling of a pre-functionalized cyclopropyl unit with a suitable furan-3-yl synthon already bearing the hydroxymethyl group or a precursor.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be elaborated into a variety of different products. In the context of this compound, a suitable starting material, such as a 2-cyclopropyl-3-furoic acid or its ester, could be synthesized and then reduced to afford the target alcohol. This approach allows for the synthesis of a range of derivatives by modifying the functional group at the C3 position.

While specific examples for this compound are not detailed in the literature, the synthesis of polysubstituted furans from β-nitroenones and α-functionalized ketones provides a general framework that could be adapted. nih.gov This two-step protocol, involving a base-promoted addition followed by an acid-catalyzed cyclization, offers a versatile entry to highly functionalized furan rings. nih.gov By carefully selecting the starting materials, one could envision a route to a furan intermediate that could then be converted to the desired product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of furan derivatives, driven by the desire for more sustainable and environmentally benign processes. rsc.org The production of furanic compounds from renewable biomass sources is a key aspect of this endeavor. mdpi.com

Sustainable Solvents: A significant focus in green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Water is an ideal green solvent, and methods for the synthesis of furan derivatives in aqueous media are highly sought after. For instance, the synthesis of multi-substituted furans from 1,4-dicarbonyl compounds has been achieved by heating in water under the catalysis of a strong acidic cation exchange resin. This heterogeneous catalyst is easily recyclable, reducing waste and production costs.

Deep eutectic solvents (DESs) and ionic liquids (ILs) are also emerging as promising green solvents for furan chemistry. acs.org These solvents offer advantages such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. Enzymatic polymerizations for the synthesis of furan-based polyesters have been successfully carried out in DESs and ILs. acs.org The use of these novel solvent systems could be explored for the synthesis of this compound to minimize the environmental impact of the process.

The development of catalytic pathways for furan derivatives often utilizes solid acid catalysts like zeolites and polyoxometalates, which can be easily separated and reused, aligning with the principles of green chemistry. nih.govfrontiersin.org Furthermore, the use of biocatalysis, employing enzymes or whole-cell systems for transformations such as the reduction of 5-hydroxymethylfurfural (B1680220) to 2,5-bis(hydroxymethyl)furan, represents a highly sustainable approach. nih.gov

A summary of green solvents and their applications in furan chemistry is provided in Table 2.

Green SolventApplicationAdvantagesReference
WaterSynthesis of multi-substituted furansNon-toxic, readily available, facilitates catalyst recycling
Deep Eutectic Solvents (DESs)Enzymatic polymerization of furan-based polyestersLow vapor pressure, high thermal stability, recyclable acs.org
Ionic Liquids (ILs)Enzymatic polymerization of furan-based polyestersTunable properties, high thermal stability acs.org

Table 2: Green Solvents in Furan Chemistry

Spectroscopic and Diffraction Studies for Structural Elucidation of 2 Cyclopropylfuran 3 Yl Methanol and Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For (2-cyclopropylfuran-3-yl)methanol (B6193298), the ¹H NMR spectrum is predicted to show distinct signals for each type of proton. The protons on the furan (B31954) ring are expected to appear in the aromatic region, though typically at a slightly lower chemical shift than benzene (B151609) protons. The hydroxymethyl (-CH₂OH) protons would produce a characteristic signal, the chemical shift of which can be influenced by solvent and concentration due to hydrogen bonding. The cyclopropyl (B3062369) protons would appear in the highly shielded, upfield region of the spectrum, a hallmark of this strained ring system.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the furan ring would resonate in the aromatic/alkenic region (approximately 100-150 ppm). The carbon of the hydroxymethyl group is expected in the 50-65 ppm range, typical for a carbon bonded to an oxygen atom. researchgate.net The cyclopropyl ring carbons would appear at very low chemical shift values, consistent with highly shielded alkane-like carbons.

While specific data for the title compound is scarce, analysis of related furan derivatives provides insight. For example, in various substituted furan derivatives, the furan ring protons and carbons exhibit predictable shifts based on the electronic nature of the substituents. nih.gov Similarly, NMR studies of compounds containing a cyclopropyl ring consistently show the methylene (B1212753) protons and carbons at high field strengths (low ppm values). researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for the respective functional groups.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Furan-H (at C4)6.2 - 6.4Doublet
Furan-H (at C5)7.2 - 7.4Doublet
-CH₂OH (methylene)~4.5Singlet or Doublet
-OH (hydroxyl)Variable (1.5 - 5.0)Singlet (broad)
Cyclopropyl-CH (methine)1.5 - 2.0Multiplet
Cyclopropyl-CH₂ (methylene)0.5 - 1.0Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges.

Carbon Type Predicted Chemical Shift (δ, ppm)
Furan C-O (C2)150 - 160
Furan C-C (C3)120 - 130
Furan C-H (C4)105 - 115
Furan C-H (C5)140 - 145
-CH₂OH (methylene)55 - 65
Cyclopropyl-CH (methine)10 - 20
Cyclopropyl-CH₂ (methylene)5 - 15

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₁₀O₂), the molecular weight is 138.16 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. For instance, the exact mass of C₈H₁₀O₂ is 138.0681, a value that HRMS can measure with precision to within a few parts per million.

The fragmentation pattern observed in the mass spectrum provides further structural clues. The molecular ion peak [M]⁺ would be expected at m/z 138. Common fragmentation pathways for an alcohol like this would include the loss of a water molecule ([M-H₂O]⁺) or the loss of the hydroxyl group ([M-OH]⁺). Cleavage of the bond between the furan ring and the hydroxymethyl group would also be a likely fragmentation, yielding characteristic ions.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by a few key absorption bands. The most prominent would be a strong, broad absorption in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. bldpharm.com The broadness of this peak is due to intermolecular hydrogen bonding.

Other significant absorptions would include:

C-H stretching: Absorptions for the sp² C-H bonds of the furan ring would appear just above 3000 cm⁻¹. The sp³ C-H stretches of the cyclopropyl and hydroxymethyl groups would appear just below 3000 cm⁻¹.

C=C stretching: Vibrations from the carbon-carbon double bonds within the furan ring typically occur in the 1500-1650 cm⁻¹ region.

C-O stretching: A strong C-O stretching band for the primary alcohol would be expected in the 1050-1150 cm⁻¹ range. The C-O-C stretch of the furan ether linkage would also appear in this fingerprint region.

Studies on simple alcohols like methanol (B129727) show these characteristic O-H and C-O stretching bands clearly. nih.govchemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Furan C-HC-H Stretch3100 - 3150Medium
Alkyl C-HC-H Stretch2850 - 3000Medium-Strong
Furan C=CC=C Stretch1500 - 1650Medium-Variable
Alcohol C-OC-O Stretch1050 - 1150Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. By diffracting X-rays off a single crystal of a compound, one can generate a precise electron density map and, from that, a model of the atomic arrangement in space, including bond lengths, bond angles, and conformational details. youtube.com

For a molecule to be analyzed by X-ray crystallography, it must first be grown into a well-ordered single crystal. The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image, so the concept of "absolute stereochemistry" does not apply. However, crystallography could provide invaluable information about its conformation—the preferred spatial orientation of the cyclopropyl group relative to the furan ring and the orientation of the hydroxymethyl group.

Currently, there are no published crystal structures for this compound or its very close derivatives in the primary scientific literature. The successful crystallization of related molecules, such as various cyclosporin (B1163) derivatives or cyclic dipeptides, demonstrates the power of this technique to reveal detailed protein-ligand interactions and the subtle conformational effects of minor chemical modifications. nih.govnih.govresearchgate.net Should a crystal structure of this compound become available, it would provide unambiguous confirmation of its structure and preferred solid-state conformation.

Computational Chemistry and Theoretical Modeling of 2 Cyclopropylfuran 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, providing insights into its stability, reactivity, and spectroscopic properties. For (2-cyclopropylfuran-3-yl)methanol (B6193298), methods like the Hartree-Fock (HF) theory and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, alongside Density Functional Theory (DFT), would be employed.

These calculations can determine key electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, indicating the molecule's electronic excitability and its kinetic stability. For furan (B31954) and its derivatives, the introduction of substituents like a cyclopropyl (B3062369) group at the C2 position and a hydroxymethyl group at the C3 position is expected to significantly influence the electronic structure. The electron-donating nature of the cyclopropyl and hydroxymethyl groups would likely raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted furan.

A hypothetical table of calculated electronic properties for this compound, based on trends observed for substituted furans, is presented below.

PropertyCalculated Value (Illustrative)Method
HOMO Energy-5.8 eVDFT/B3LYP/6-311+G(d,p)
LUMO Energy-0.2 eVDFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap5.6 eVDFT/B3LYP/6-311+G(d,p)
Dipole Moment2.5 DDFT/B3LYP/6-311+G(d,p)

This table contains illustrative data based on general principles of computational chemistry for similar molecules and is not based on published experimental or computational results for this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures, activation energies, and reaction pathways. For this compound, DFT studies could elucidate the mechanisms of various reactions, such as the oxidation of the hydroxymethyl group, electrophilic substitution on the furan ring, or reactions involving the cyclopropyl group.

For instance, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid could be modeled to understand the role of different oxidizing agents and the energetics of the reaction. DFT calculations could identify the transition state for the initial hydrogen abstraction from the hydroxyl group and the subsequent steps. The furan ring's reactivity towards electrophiles is influenced by the directing effects of the cyclopropyl and hydroxymethyl substituents. DFT can be used to calculate the relative energies of the intermediates formed upon electrophilic attack at different positions of the furan ring, thus predicting the regioselectivity of such reactions. Studies on furan and substituted furans have shown that DFT methods can accurately predict reaction barriers and product distributions.

A hypothetical reaction coordinate diagram for a representative reaction, such as the oxidation of the alcohol, could be constructed from DFT calculations.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol) (Illustrative)
ReactantsThis compound0
Transition State 1[TS for H-abstraction]+15
Intermediate 1Alkoxide intermediate+5
Transition State 2[TS for aldehyde formation]+10
Products2-Cyclopropylfuran-3-carbaldehyde-20

This table contains illustrative data based on general principles of computational chemistry for similar molecules and is not based on published experimental or computational results for this compound.

Conformational Analysis and Energetic Landscapes

The flexibility of the cyclopropyl and hydroxymethyl substituents in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. This is typically performed by systematically rotating the rotatable bonds (e.g., the C-C bond between the furan ring and the cyclopropyl group, and the C-C and C-O bonds of the hydroxymethyl group) and calculating the potential energy at each point.

An illustrative table summarizing the relative energies of different conformers is provided below.

ConformerDihedral Angle (C3-C2-C_cyclopropyl-C_cyclopropyl)Relative Energy (kcal/mol) (Illustrative)
1 (Global Minimum)60°0.0
2180°1.5
3-60°0.8

This table contains illustrative data based on general principles of computational chemistry for similar molecules and is not based on published experimental or computational results for this compound.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, solvation, and interactions with other molecules. For this compound, MD simulations could be used to explore its behavior in different solvents.

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects the conformational preferences of the molecule and how the molecule, in turn, structures the surrounding solvent. MD simulations of furan derivatives and alcohols in aqueous solution have provided detailed information on hydrogen bonding networks and solvation structures. researchgate.net For this compound, MD simulations could reveal the preferred orientations of the hydroxymethyl group for hydrogen bonding with solvent molecules and the hydrophobic interactions of the cyclopropyl and furan moieties.

Key parameters that can be extracted from MD simulations include radial distribution functions (to describe the structure of the solvent around the solute) and time correlation functions (to describe the dynamics of molecular motions).

ParameterDescriptionIllustrative Finding
Radial Distribution Function g(r) of water oxygen around the hydroxyl oxygenDescribes the probability of finding a water molecule at a certain distance from the alcohol's OH group.A sharp first peak at ~2.8 Å, indicating strong hydrogen bonding.
Rotational Correlation Time of the C-O bondCharacterizes the timescale of the rotation of the hydroxymethyl group.A correlation time in the order of picoseconds, indicating rapid conformational changes.

This table contains illustrative data based on general principles of computational chemistry for similar molecules and is not based on published experimental or computational results for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and assignments of a molecule. For this compound, DFT calculations can be employed to predict its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com The accuracy of these predictions allows for the confident assignment of experimental NMR spectra. mdpi.com For this compound, calculating the NMR shifts for different conformers can help in understanding the experimentally observed spectrum, which is an average over the populated conformations.

Similarly, DFT calculations can predict the vibrational frequencies and IR intensities of a molecule. psu.edu By comparing the calculated IR spectrum with the experimental one, one can assign the observed absorption bands to specific vibrational modes of the molecule. psu.edu This comparison can also provide evidence for the presence of specific functional groups and conformational features.

Below are illustrative tables of predicted spectroscopic data.

Predicted ¹H NMR Chemical Shifts (Illustrative)

Proton Predicted Chemical Shift (ppm) (Illustrative)
Furan H4 7.2
Furan H5 6.1
-CH₂OH 4.5
-OH 2.8
Cyclopropyl CH 1.8

This table contains illustrative data based on general principles of computational chemistry for similar molecules and is not based on published experimental or computational results for this compound.

Predicted IR Vibrational Frequencies (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹) (Illustrative)
O-H stretch 3400
C-H stretch (furan) 3120
C-H stretch (cyclopropyl) 3050
C=C stretch (furan) 1580, 1510

This table contains illustrative data based on general principles of computational chemistry for similar molecules and is not based on published experimental or computational results for this compound.

Role of 2 Cyclopropylfuran 3 Yl Methanol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Fused Heterocycles

The furan (B31954) nucleus within (2-Cyclopropylfuran-3-yl)methanol (B6193298) serves as a latent precursor to a variety of heterocyclic structures through elegant rearrangement and cyclization strategies. A key transformation in this regard is the Piancatelli rearrangement , an acid-catalyzed process that converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgnih.gov This rearrangement opens up a pathway to a diverse range of carbocyclic and heterocyclic systems.

While direct conversion to quinolines is a multi-step process, the furan ring can be considered a synthon for parts of the quinoline (B57606) framework. The general synthesis of quinolines often involves the condensation of anilines with various carbonyl compounds or α,β-unsaturated systems. nih.govjptcp.com The transformation of this compound would likely proceed through an initial ring-opening and rearrangement, such as the Piancatelli rearrangement, to generate a reactive intermediate that can then engage in a cyclization reaction with an aniline (B41778) derivative to form the quinoline core.

For instance, the cyclopentenone product resulting from the Piancatelli rearrangement of this compound could potentially undergo a series of transformations, including condensation and cyclodehydration with anilines, to furnish highly substituted tetrahydroquinolines, which can be subsequently aromatized to the corresponding quinolines. The cyclopropyl (B3062369) group would remain as a key substituent, influencing the steric and electronic properties of the final molecule.

Application in the Construction of Polycyclic Scaffolds

The utility of this compound extends to the assembly of complex polycyclic scaffolds, primarily through the strategic application of cycloaddition reactions involving the furan ring or its rearranged products. The furan moiety can act as a diene in [4+2] Diels-Alder reactions, providing a direct route to oxabridged bicyclic systems. wikipedia.org These adducts can then be further elaborated into a variety of polycyclic architectures.

A more powerful strategy involves a tandem sequence combining the Piancatelli rearrangement with a subsequent cycloaddition. The 4-hydroxycyclopentenone derivative obtained from the rearrangement is a versatile dienophile and can participate in Diels-Alder reactions with various dienes to construct intricate polycyclic frameworks. researchgate.netrsc.orgiastate.edu This approach allows for the rapid generation of molecular complexity from the relatively simple starting material.

The cyclopropyl group attached to the furan ring plays a significant role in these transformations. Its steric bulk can influence the stereochemical outcome of the cycloaddition reactions, while its electronic properties can modulate the reactivity of the furan ring. Furthermore, the cyclopropyl ring itself can be a site for further chemical manipulation, adding another layer of complexity to the accessible molecular scaffolds.

Below is a table summarizing potential cycloaddition strategies for constructing polycyclic scaffolds from this compound:

Starting MaterialReaction TypePotential Product Class
This compoundIntermolecular [4+2] Diels-AlderOxabridged bicyclic compounds
Piancatelli rearrangement productIntermolecular [4+2] Diels-AlderFused polycyclic carbocycles/heterocycles
Piancatelli rearrangement productIntramolecular [4+2] Diels-AlderBridged polycyclic systems

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. cam.ac.uk this compound is an excellent starting point for DOS due to its multiple functional groups and the furan ring's ability to undergo various transformations. researchgate.netdigitellinc.comnih.govcore.ac.uk

A plausible DOS strategy centered around this compound would involve a branching reaction pathway. The initial step could be the Piancatelli rearrangement, leading to a key 4-hydroxycyclopentenone intermediate. This intermediate can then be subjected to a variety of reaction conditions to generate a library of diverse molecular scaffolds.

For example:

Varying the Nucleophile in Aza-Piancatelli Rearrangement: Instead of water, employing different nitrogen-based nucleophiles (e.g., anilines, amines, amides) in the rearrangement step would lead to a variety of 4-aminocyclopentenone derivatives.

Divergent Cycloadditions: The cyclopentenone intermediate can be reacted with a library of dienes in Diels-Alder reactions to create a wide array of fused and bridged polycyclic systems.

Functional Group Interconversion: The hydroxyl group of the cyclopentenone or the initial methanol (B129727) can be converted to other functional groups, allowing for further diversification through various coupling and condensation reactions.

The combination of the cyclopropyl moiety, the furan ring's reactivity, and the strategic application of rearrangement and cycloaddition reactions makes this compound a powerful tool for generating molecular diversity and accessing novel regions of chemical space.

The following table outlines a potential diversity-oriented synthesis strategy:

Core Scaffold GenerationDiversification Step 1Diversification Step 2Resulting Library
Piancatelli RearrangementReaction with diverse anilines (Aza-Piancatelli)Acylation of the resulting amineLibrary of substituted aminocyclopentenones
Piancatelli RearrangementDiels-Alder reaction with diverse dienesOxidation/reduction of the cyclopentenoneLibrary of polycyclic ketones and alcohols
Direct use of furan[4+2] Cycloaddition with diverse dienophilesRing-opening of oxabridgeLibrary of functionalized cyclohexenes

Q & A

Q. How to address batch-to-batch variability in NMR spectral data for QC/QA purposes?

  • Methodological Answer : Implement Principal Component Analysis (PCA) on NMR spectra (δ 0.5–10 ppm, binned to 0.04 ppm intervals). Outlier batches (Hotelling’s T² > 95% CI) are flagged for re-purification. Cross-validate with HSQC to confirm spin-system consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.